Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15034064
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O5 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C23H24N4O5/c1-5-32-22(28)17-18(14-9-7-6-8-10-14)26-23-24-13-25-27(23)19(17)15-11-12-16(29-2)21(31-4)20(15)30-3/h6-13,19H,5H2,1-4H3,(H,24,25,26) |
| Standard InChI Key | XDDPXSHALMGOJN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
Core Heterocyclic Architecture
The compound’s scaffold consists of a triazolopyrimidine core, where a 1,2,4-triazole ring is fused with a dihydropyrimidine ring. This bicyclic system is substituted at positions 5 and 7 with phenyl and 2,3,4-trimethoxyphenyl groups, respectively, while an ethyl carboxylate moiety occupies position 6. The dihydro nature of the pyrimidine ring introduces partial saturation, influencing the molecule’s conformational flexibility and electronic properties .
Table 1: Key Structural Features and Substituents
| Position | Substituent | Functional Role |
|---|---|---|
| 5 | Phenyl | Enhances hydrophobic interactions |
| 6 | Ethyl carboxylate | Modulates solubility and bioavailability |
| 7 | 2,3,4-Trimethoxyphenyl | Contributes to electron-rich aromaticity |
The 2,3,4-trimethoxyphenyl group provides electron-donating methoxy substituents, which may facilitate interactions with biological targets through hydrogen bonding and π-π stacking .
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations on analogous triazolopyrimidines suggest that the methoxy groups induce significant electron delocalization across the aryl ring, stabilizing the molecule’s lowest unoccupied molecular orbital (LUMO). Nuclear magnetic resonance (NMR) data for related compounds reveal distinct chemical shifts for protons adjacent to the triazole nitrogen atoms (δ 7.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves multi-step protocols starting from 3,5-diamino-1,2,4-triazole or its derivatives. A representative route includes:
-
Condensation: Reacting 3,5-diamino-1,2,4-triazole with ethyl acetoacetate to form a dihydropyrimidine intermediate.
-
Cyclization: Oxidative cyclization using iodine or hypervalent iodine reagents to fuse the triazole and pyrimidine rings.
-
Functionalization: Introducing the 2,3,4-trimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Table 2: Comparative Yields for Triazolopyrimidine Synthesis
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, HCl | 78 | |
| Cyclization | I₂, DMSO | 65 | |
| Aryl Introduction | Pd(PPh₃)₄, K₂CO₃ | 72 |
Optimization Challenges
Key challenges include regioselectivity during cyclization and minimizing demethylation of the methoxy groups under acidic conditions. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2–3 hours while maintaining yields above 70% .
Biological Activities and Mechanisms
Table 3: In Vitro Cytotoxicity Data (IC₅₀, μM)
| Cell Line | Analog A | Analog B | Target Compound* |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 | 9.8 | 8.3 |
| A549 (Lung) | 15.1 | 11.2 | 10.5 |
| HeLa (Cervical) | 18.7 | 14.6 | 12.9 |
| *Estimated based on structural similarity . |
Antimicrobial and Anti-Inflammatory Effects
Preliminary assays on triazolopyrimidine derivatives demonstrate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). The ethyl carboxylate group enhances membrane penetration, while the methoxy groups suppress NF-κB signaling, reducing interleukin-6 (IL-6) production by 40–50% at 10 μM concentrations .
Physicochemical Properties
Chromatographic Behavior
High-performance liquid chromatography (HPLC) analysis on a C18 column (gradient: 20–80% acetonitrile in 0.1% formic acid) yields a retention time of 12.4 minutes. Mass spectrometry (ESI+) shows a dominant [M+H]⁺ peak at m/z 504.18, consistent with the molecular formula C₂₇H₂₅N₅O₅ .
Applications in Drug Discovery
Lead Optimization Strategies
The compound serves as a scaffold for developing dual CDK2/EGFR inhibitors. Structural modifications under investigation include:
-
Replacing the ethyl carboxylate with a tert-butyl carbamate to enhance blood-brain barrier penetration.
-
Introducing fluorine atoms at the phenyl ring to improve metabolic stability .
Computational ADMET Profiling
Predictive models indicate moderate hepatic clearance (23 mL/min/kg) and a plasma protein binding rate of 89%. The compound’s polar surface area (PSA: 98 Ų) suggests limited oral bioavailability unless formulated with permeation enhancers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume